4-bromo-3,5-bis(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and the subsequent functionalization of the phenyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-[4-BROMO-3-(3-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C25H23BrN2O2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(3-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-8-4-5-9-20(17)16-28-25(19-11-7-13-22(15-19)30-3)23(26)24(27-28)18-10-6-12-21(14-18)29-2/h4-15H,16H2,1-3H3 |
InChI Key |
WDPDUBGVKTUECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=CC=C3)OC)Br)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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